2-(Methylamino)benzene-1-sulfonamide
Overview
Description
2-(Methylamino)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C7H10N2O2S and its molecular weight is 186.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that sulfonamides, a class of compounds to which 2-(methylamino)benzenesulfonamide belongs, often target enzymes involved in the synthesis of folic acid, such as dihydropteroate synthetase .
Mode of Action
Sulfonamides, including 2-(Methylamino)benzenesulfonamide, are competitive inhibitors and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . By inhibiting this process, they prevent bacterial growth and proliferation .
Biochemical Pathways
As a sulfonamide, it is likely to interfere with the folic acid synthesis pathway in bacteria, leading to inhibition of bacterial growth .
Pharmacokinetics
Sulfonamides generally exhibit complex pharmacokinetics characterized by ph-dependent solubility, large interpatient variability, and low, non-linear, and time-dependent bioavailability .
Result of Action
As a sulfonamide, its primary effect is likely the inhibition of bacterial growth through interference with folic acid synthesis .
Action Environment
Factors such as ph can significantly impact the solubility and therefore the bioavailability and efficacy of sulfonamides .
Biochemical Analysis
Biochemical Properties
2-(Methylamino)benzene-1-sulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. The compound interacts with the active site of these enzymes, inhibiting their activity. This inhibition is crucial for understanding the enzyme’s role in physiological processes such as respiration, pH regulation, and ion transport .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of carbonic anhydrase can lead to altered pH levels within cells, affecting metabolic processes and ion transport. Additionally, it may impact gene expression by influencing transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly carbonic anhydrase enzymes. The compound binds to the zinc ion in the enzyme’s active site, inhibiting its catalytic activity. This binding prevents the enzyme from converting carbon dioxide to bicarbonate, thereby affecting various physiological processes. The inhibition of carbonic anhydrase by this compound also leads to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to the compound can lead to sustained inhibition of carbonic anhydrase, resulting in prolonged changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase without causing significant toxicity. At higher doses, it may lead to adverse effects such as metabolic imbalances and toxicity. Studies have identified threshold doses beyond which the compound’s toxic effects become pronounced, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with carbonic anhydrase enzymes. The compound affects the conversion of carbon dioxide to bicarbonate, influencing metabolic flux and metabolite levels. Additionally, it may interact with other enzymes and cofactors involved in metabolic processes, further modulating cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach the target enzymes and biomolecules to exert its effects .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the cytosol and mitochondria. This subcellular localization is essential for its function, as it allows the compound to interact with its target enzymes and influence cellular processes .
Properties
IUPAC Name |
2-(methylamino)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-9-6-4-2-3-5-7(6)12(8,10)11/h2-5,9H,1H3,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLQHRUYBCULFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501444 | |
Record name | 2-(Methylamino)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21639-28-1 | |
Record name | 2-(Methylamino)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylamino)benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.